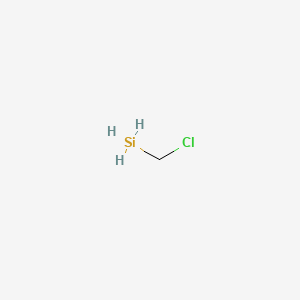
Chloromethyl silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl silane is an organosilicon compound with the chemical formula CH₅ClSi. It is a colorless liquid that is highly reactive and used in various industrial and chemical applications. This compound is part of the chlorosilane family, where silicon is bonded to chlorine and other organic groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloromethyl silane can be synthesized through several methods. One common method involves the chlorination of methylchlorosilane using elemental chlorine while exposing the reaction mixture to light . Another method involves the reaction of chloromethyl methyl dimethoxysilane with methyl ortho formate and methanol at temperatures between 40 and 90°C .
Industrial Production Methods
In industrial settings, chloromethylsilane is often produced by the direct process, which involves the reaction of methyl chloride with a silicon-copper alloy . This method is efficient and widely used for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl silane undergoes various types of chemical reactions, including:
Substitution Reactions: Reacts with nucleophiles, replacing the chlorine atom.
Hydrolysis: Reacts with water to produce hydrogen chloride and silanols.
Thermal Rearrangement: Undergoes thermal rearrangement to form different silane compounds.
Common Reagents and Conditions
Nucleophiles: Such as water, alcohols, and amines.
Lewis Acids: Catalysts like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) can facilitate thermal rearrangement.
Major Products
- Methylchlorosilane
- Trimethylchlorosilane
- Vinylmethylchlorosilane
Applications De Recherche Scientifique
Chloromethyl silane has a wide range of applications in scientific research:
- Chemistry : Used as an intermediate in the synthesis of various organosilicon compounds.
- Biology : Employed in the modification of biomolecules for research purposes.
- Medicine : Utilized in the development of pharmaceuticals and drug delivery systems.
- Industry : Important in the production of silicone elastomers and resins .
Mécanisme D'action
The mechanism of action of chloromethylsilane involves its high reactivity due to the presence of the chlorine atom. In thermal rearrangement reactions, the chlorine atom migrates from the carbon to the silicon atom, while a hydrogen atom migrates from the silicon to the carbon atom through a double-three-membered-ring transition state . This rearrangement is facilitated by Lewis acids, which lower the energy barrier for the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl Chloride : Similar in structure but with three methyl groups instead of one .
- Dimethyldichlorosilane : Contains two chlorine atoms and two methyl groups.
- Methyltrichlorosilane : Contains three chlorine atoms and one methyl group .
Uniqueness
Chloromethyl silane is unique due to its specific reactivity profile, particularly in thermal rearrangement reactions. Its ability to form various silane compounds through these rearrangements makes it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
10112-09-1 |
|---|---|
Formule moléculaire |
CH5ClSi |
Poids moléculaire |
80.586 |
Nom IUPAC |
chloromethylsilane |
InChI |
InChI=1S/CH5ClSi/c2-1-3/h1H2,3H3 |
Clé InChI |
AZFVLHQDIIJLJG-UHFFFAOYSA-N |
SMILES |
C([SiH3])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















